7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Overview
Description
Novel inhibitor of CCR8 signaling and chemotaxis
R243 is an inhibitor of CCR8 signaling and chemotaxis.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Compounds bearing adamantyl groups, such as the aforementioned chemical, are known for their potential antimicrobial and anti-inflammatory activities. For instance, derivatives of 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related compounds have shown significant in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Several derivatives exhibited good or moderate activities, particularly against Gram-positive bacteria. Additionally, their in vivo anti-inflammatory activity was determined using the carrageenan-induced paw edema method in rats, with certain compounds demonstrating good or moderate dose-dependent activity in this area (Al-Omar et al., 2010).
Antiarrhythmic Effects Against Ischemia-Reperfusion Injury
Derivatives of benzoxazine, including those with modifications in the adamantyl group, have been evaluated for their antiarrhythmic effects against arrhythmias associated with ischemia-reperfusion injury. Certain synthesized compounds exhibited arrhythmia scores significantly lower than controls, suggesting their potential as novel antiarrhythmics due to their combined class IB and class III antiarrhythmic properties (Koini et al., 2009).
Antioxidant Activity
Research on adamantane and benzoxazine derivatives includes the investigation of their antioxidant properties. For example, derivatives of 8-(41-hydroxy-3R-benzylidenamino)-6-tertbutyl-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones have been synthesized and evaluated for their antioxidant properties in vitro. The structure-activity relationship analysis revealed that certain derivatives exhibited both antioxidant and prooxidant properties depending on their chemical structure (Novodvorskyi et al., 2020).
Thermal Properties Enhancement
Adamantane-modified polybenzoxazines represent another application area, where the incorporation of adamantane significantly enhances the thermal properties of polybenzoxazines. The rigid structure of adamantane tends to hinder chain mobility and substantially improve thermal stability, including glass-transition temperature and decomposition temperature (Su et al., 2004).
GABA-A Receptor Ligands
Adamantyl and benzoxazine derivatives have been explored as high-affinity ligands for the γ-aminobutyric acid-A (GABA-A) receptor, showing selectivity over certain receptor subtypes. This suggests their potential in developing treatments for conditions influenced by GABA-A receptor activity, demonstrating the versatility of adamantane and benzoxazine derivatives in scientific research (Carling et al., 2004).
properties
IUPAC Name |
7-[2-(1-adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1(2-26-21-8-14-3-15(9-21)5-16(4-14)10-21)22-11-17-6-19-20(25-13-24-19)7-18(17)23-12-22/h6-7,14-16H,1-5,8-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMLDSFDOODCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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